3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactionsCommon reagents used in these reactions include various chlorinating agents, pyrrolidine, and other organic solvents .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-METHOXYPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
- **3-[(4-FLUOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenylmethyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C17H17ClN6O2 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-5-3-12(4-6-13)9-24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-1-2-8-22/h3-6,11H,1-2,7-10H2 |
InChI Key |
XBZYVXCGCJXMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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